molecular formula C6H5FO2S B15311249 2-(4-Fluorothiophen-3-yl)aceticacid

2-(4-Fluorothiophen-3-yl)aceticacid

Katalognummer: B15311249
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: BEUYWHOLSAXOSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorothiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluorine atom at the 4-position of the thiophene ring and an acetic acid moiety at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorothiophen-3-yl)acetic acid can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives followed by the introduction of the acetic acid moiety. For instance, the fluorination of thiophene can be carried out using a fluorinating reagent such as Selectfluor. The resulting 4-fluorothiophene can then be subjected to a Friedel-Crafts acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-(4-fluorothiophen-3-yl)acetic acid .

Industrial Production Methods

Industrial production of 2-(4-fluorothiophen-3-yl)acetic acid typically involves large-scale halogenation and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-fluorothiophen-3-yl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-fluorothiophen-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-chlorothiophen-3-yl)acetic acid
  • 2-(4-bromothiophen-3-yl)acetic acid
  • 2-(4-methylthiophen-3-yl)acetic acid

Uniqueness

2-(4-fluorothiophen-3-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity towards biological targets, making it a valuable scaffold in drug discovery and development .

Eigenschaften

Molekularformel

C6H5FO2S

Molekulargewicht

160.17 g/mol

IUPAC-Name

2-(4-fluorothiophen-3-yl)acetic acid

InChI

InChI=1S/C6H5FO2S/c7-5-3-10-2-4(5)1-6(8)9/h2-3H,1H2,(H,8,9)

InChI-Schlüssel

BEUYWHOLSAXOSQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CS1)F)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.